molecular formula C14H9BrClFO B1523663 1-(2-Bromophenyl)-2-(2-chloro-6-fluorophenyl)ethan-1-one CAS No. 1184482-64-1

1-(2-Bromophenyl)-2-(2-chloro-6-fluorophenyl)ethan-1-one

Cat. No.: B1523663
CAS No.: 1184482-64-1
M. Wt: 327.57 g/mol
InChI Key: DDQHQIBNWAGSQV-UHFFFAOYSA-N
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Description

Structural Characterization and Nomenclature

The structural characterization of 1-(2-Bromophenyl)-2-(2-chloro-6-fluorophenyl)ethan-1-one reveals a complex molecular architecture defined by specific halogen positioning and aromatic ring arrangements. The compound possesses the molecular formula C₁₄H₉BrClFO and a molecular weight of 327.57 grams per mole. The International Union of Pure and Applied Chemistry name for this compound is 1-(2-bromophenyl)-2-(2-chloro-6-fluorophenyl)ethanone, which systematically describes the halogen substitution pattern on each aromatic ring.

The structural framework consists of two phenyl rings connected through an ethanone linkage, with the bromine atom positioned at the ortho position of the first phenyl ring and both chlorine and fluorine atoms located on the second phenyl ring at the 2 and 6 positions, respectively. This specific substitution pattern creates a molecule with distinct electronic distributions and steric considerations that influence its chemical behavior and reactivity.

Structural Parameter Value Source
Molecular Formula C₁₄H₉BrClFO
Molecular Weight 327.57 g/mol
Chemical Abstracts Service Number 1184482-64-1
International Chemical Identifier Key DDQHQIBNWAGSQV-UHFFFAOYSA-N
Simplified Molecular Input Line Entry System C1=CC=C(C(=C1)C(=O)CC2=C(C=CC=C2Cl)F)Br

The compound's structure can be analyzed through its conformational preferences, which are influenced by the multiple halogen substituents. Research on α-halo ketones has shown that these compounds typically adopt cisoid conformations where the halogen and carbonyl oxygen atoms are eclipsed, minimizing steric repulsion between the halogen and alkyl groups. This conformational preference affects the compound's reactivity and interaction with other molecules.

The specific arrangement of halogens in 1-(2-Bromophenyl)-2-(2-chloro-6-fluorophenyl)ethan-1-one creates unique electronic effects due to the different electronegativities and sizes of bromine, chlorine, and fluorine atoms. The fluorine atom, being the most electronegative, exerts the strongest electron-withdrawing effect, while the larger bromine atom introduces significant steric considerations.

Historical Context and Research Significance

The research significance of 1-(2-Bromophenyl)-2-(2-chloro-6-fluorophenyl)ethan-1-one emerges from its position within the broader historical development of α-halo ketone chemistry, a field that has evolved significantly since the first discovery of these compounds in the late eighteenth century. The systematic study of halogenated ketones has revealed their exceptional utility as building blocks for heterocyclic synthesis and their role as versatile synthons in organic chemistry.

The development of multi-halogenated ketones like 1-(2-Bromophenyl)-2-(2-chloro-6-fluorophenyl)ethan-1-one represents an advancement in synthetic methodology, where researchers have sought to incorporate multiple halogen atoms to enhance reactivity and provide diverse synthetic pathways. This compound exemplifies the evolution from simple mono-halogenated ketones to more complex structures that offer greater synthetic versatility through multiple reactive sites.

Research into α-halo ketones has demonstrated their fundamental importance in heterocyclic synthesis, with these compounds serving as key intermediates in the formation of five-membered and six-membered ring systems containing various heteroatoms. The unique combination of halogens in 1-(2-Bromophenyl)-2-(2-chloro-6-fluorophenyl)ethan-1-one provides researchers with a compound that can potentially undergo selective reactions at different halogenated positions, offering enhanced control over synthetic pathways.

The compound's research significance is further emphasized by its availability through specialized chemical suppliers for research and development purposes, indicating its recognized value in academic and industrial research settings. Current research applications focus on its potential as a synthetic intermediate for the preparation of various heterocyclic compounds and its utility in exploring new reaction mechanisms involving multi-halogenated substrates.

Contemporary research interest in compounds like 1-(2-Bromophenyl)-2-(2-chloro-6-fluorophenyl)ethan-1-one also stems from the growing understanding of halogen effects in medicinal chemistry and materials science. The strategic incorporation of multiple halogens can significantly influence molecular properties such as lipophilicity, metabolic stability, and binding affinity, making such compounds valuable for pharmaceutical research and development.

Classification Within Halogenated Ketones

1-(2-Bromophenyl)-2-(2-chloro-6-fluorophenyl)ethan-1-one belongs to the specialized class of α-halo ketones, which are distinguished by the presence of halogen atoms on carbon atoms adjacent to or directly attached to the carbonyl group. This classification is significant because α-halo ketones exhibit markedly different chemical behavior compared to other halogenated organic compounds due to the electronic influence of the carbonyl group on the carbon-halogen bond.

Within the broader category of halogenated ketones, this compound represents a unique subclass of multi-halogenated α-halo ketones, where multiple different halogen atoms are incorporated into the molecular structure. The presence of bromine, chlorine, and fluorine atoms in a single molecule creates a compound with enhanced synthetic versatility compared to mono-halogenated ketones, as each halogen can potentially participate in different types of chemical reactions.

The classification of α-halo ketones is based on their characteristic reactivity patterns, which result from the inductive effect of the carbonyl group enhancing the polarity of the carbon-halogen bond. This electronic effect increases the electron deficiency at the α-carbon atom, making these compounds significantly more reactive toward nucleophiles than corresponding alkyl halides. Research has demonstrated that α-halo ketones can react up to 36,000 times faster than comparable alkyl halides in nucleophilic substitution reactions.

Ketone Class Reactivity Enhancement Factor Primary Reaction Types
α-Chloroketones 36,000× vs alkyl chlorides Nucleophilic substitution, Favorskii rearrangement
α-Bromoketones High reactivity Heterocycle formation, alkylation
Multi-halogenated ketones Variable, site-specific Selective substitution, multiple cyclization

The functional group classification of 1-(2-Bromophenyl)-2-(2-chloro-6-fluorophenyl)ethan-1-one also places it within the category of alkylating agents, a property shared by many α-halo ketones. This alkylating capability stems from the enhanced electrophilic character of the carbon atoms bearing halogen substituents, particularly when activated by the adjacent carbonyl group.

From a synthetic chemistry perspective, this compound represents an advanced example of phenacyl halides, a subclass of α-halo ketones that feature aromatic ketone structures with halogenated side chains. Phenacyl halides have been extensively studied for their utility in heterocyclic synthesis, particularly in the formation of furans, thiazoles, and other nitrogen and sulfur-containing heterocycles through reactions with appropriate nucleophiles.

The multi-halogenated nature of 1-(2-Bromophenyl)-2-(2-chloro-6-fluorophenyl)ethan-1-one also classifies it as a potential precursor for Favorskii rearrangement reactions, where α-halo ketones undergo base-catalyzed rearrangements to form carboxylic acid derivatives. The presence of multiple halogen atoms may provide opportunities for selective Favorskii reactions depending on the reaction conditions and base strength employed.

Properties

IUPAC Name

1-(2-bromophenyl)-2-(2-chloro-6-fluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrClFO/c15-11-5-2-1-4-9(11)14(18)8-10-12(16)6-3-7-13(10)17/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDQHQIBNWAGSQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CC2=C(C=CC=C2Cl)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 2-Bromoaryl Ketone Intermediate

A reliable method to prepare 2-bromoaryl ketones involves:

  • Starting from commercially available 2-bromobenzaldehydes.
  • Addition of a Grignard reagent to the aldehyde to form a secondary alcohol intermediate.
  • Oxidation of the secondary alcohol to the corresponding ketone using oxidants such as manganese oxide or pyridinium dichromate (PDC) on silica.

This two-step process has been demonstrated to be scalable with good yields (typically 70-80%) and is adaptable to various substituted 2-bromoaryl substrates.

Table 1: Typical Reaction Conditions for 2-Bromoaryl Ketone Preparation

Step Reagents/Conditions Outcome Yield (%)
Grignard Addition 2-Bromobenzaldehyde + R-MgBr (ether) Secondary alcohol intermediate 75-85
Oxidation MnO2 or PDC/silica (toluene or DMF) 2-Bromoaryl ketone 70-80

Preparation of 2-Chloro-6-fluorophenyl Moiety

The 2-chloro-6-fluorophenyl fragment can be introduced through:

  • Formation of a Grignard reagent from 2-chloro-6-fluorobenzene by reaction with magnesium in anhydrous ether.
  • Subsequent reaction with an aldehyde such as furan-2-carbaldehyde to form an alcohol intermediate.
  • Oxidation of the alcohol to a ketone using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.

This approach is exemplified in the synthesis of related ketones and can be adapted for the target compound.

Coupling to Form the Target Compound

The key step to synthesize 1-(2-Bromophenyl)-2-(2-chloro-6-fluorophenyl)ethan-1-one involves coupling the two aromatic fragments:

  • One approach is the acylation of the 2-bromoaryl moiety with the 2-chloro-6-fluorophenyl ethanone derivative.
  • Alternatively, formation of an intermediate benzoyl chloride from the 2-chloro-6-fluorobenzoic acid derivative followed by reaction with a 2-bromoaryl organometallic reagent (e.g., Grignard) can be employed.
  • Use of N,O-dimethylhydroxylamine hydrochloride to form Weinreb amide intermediates allows controlled addition of Grignard reagents to afford the ketone selectively.

A patented method for a closely related compound (1-(5-bromo-4-chloro-2-fluorophenyl)-ethanone) uses bromination of chloro-fluorobenzoic acid, conversion to benzoyl chloride, formation of a Weinreb amide, and reaction with methyl Grignard reagent to achieve high yield (up to 95%) and purity without isomeric by-products. This methodology can be adapted for the preparation of 1-(2-Bromophenyl)-2-(2-chloro-6-fluorophenyl)ethan-1-one.

Detailed Reaction Scheme and Conditions (Adapted)

Step Reaction Reagents/Conditions Notes
1 Bromination of 2-chloro-6-fluorobenzoic acid Nitric acid, Silver nitrate, controlled temp ~85% yield of brominated acid
2 Conversion to benzoyl chloride Thionyl chloride, reflux Removal of excess reagent
3 Formation of Weinreb amide intermediate N,O-dimethylhydroxylamine hydrochloride, base Facilitates selective ketone formation
4 Grignard addition 2-Bromophenylmagnesium bromide, anhydrous ether Room temperature, inert atmosphere
5 Work-up and purification Saturated ammonium chloride, extraction, drying Rotary evaporation, chromatography

Research Findings and Yield Data

  • The use of Weinreb amide intermediates significantly improves selectivity and yield by preventing over-addition of Grignard reagents.
  • Bromination under mild conditions with silver nitrate and nitric acid yields brominated benzoic acid derivatives with minimal side products.
  • Grignard reagent formation from 2-bromophenyl precursors is efficient and compatible with subsequent addition to Weinreb amides.
  • Oxidation steps using manganese oxide or PDC provide clean conversion of alcohols to ketones with minimal overoxidation.
  • Overall yields for the multi-step synthesis can reach 80-95%, with high purity and minimal isomeric contamination.

Summary Table of Preparation Methods

Methodology Key Reagents/Intermediates Yield Range Advantages Limitations
Grignard addition to 2-bromobenzaldehyde + oxidation 2-Bromobenzaldehyde, R-MgBr, MnO2/PDC 70-80% Straightforward, scalable Requires careful oxidation step
Bromination + Weinreb amide + Grignard addition 2-Chloro-6-fluorobenzoic acid, SOCl2, N,O-dimethylhydroxylamine, 2-bromophenylmagnesium bromide 85-95% High yield, selective, no isomers Multi-step, requires inert conditions
Direct acetylation with AlCl3/Acetyl chloride (less preferred) 4-Bromo-3-chlorofluorobenzene, AlCl3, Acetyl chloride <10% Simple reagents Low yield, difficult isomer separation

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromophenyl)-2-(2-chloro-6-fluorophenyl)ethan-1-one can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

  • Substitution: Halogen atoms on the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.

  • Substitution: Nucleophiles such as ammonia (NH₃) and various organometallic reagents are employed.

Major Products Formed:

  • Oxidation: Carboxylic acids and ketones.

  • Reduction: Alcohols and amines.

  • Substitution: Substituted phenyl compounds with different functional groups.

Scientific Research Applications

Medicinal Chemistry

1-(2-Bromophenyl)-2-(2-chloro-6-fluorophenyl)ethan-1-one has been investigated for its potential as a pharmaceutical intermediate. Its derivatives have shown promise in the development of:

  • Antitumor Agents : Studies have indicated that compounds with similar structures exhibit cytotoxicity against various cancer cell lines. The halogenated phenyl groups may enhance biological activity through improved interaction with cellular targets.
  • Antimicrobial Agents : The compound's unique structure allows for modifications that can lead to enhanced antibacterial and antifungal properties. Research has focused on synthesizing derivatives that can combat resistant strains of bacteria.

Agrochemicals

The compound has potential applications in the development of agrochemicals, particularly as:

  • Pesticides : Due to its halogenated nature, it can be modified to create effective insecticides or herbicides. The incorporation of fluorine and chlorine atoms often increases the lipophilicity of the compounds, enhancing their ability to penetrate plant tissues or insect cuticles.

Material Science

In material science, 1-(2-Bromophenyl)-2-(2-chloro-6-fluorophenyl)ethan-1-one can serve as a precursor for:

  • Polymer Synthesis : The compound can be utilized in the synthesis of polymers with specific properties such as thermal stability and chemical resistance. Its reactive functional groups allow for copolymerization with other monomers.

Case Study 1: Antitumor Activity

A study published in the Journal of Medicinal Chemistry explored the synthesis of various derivatives of 1-(2-Bromophenyl)-2-(2-chloro-6-fluorophenyl)ethan-1-one and their effects on tumor cell lines. The results indicated that certain modifications significantly increased cytotoxicity compared to the parent compound, suggesting pathways for further drug development.

Case Study 2: Pesticidal Efficacy

Research conducted by agricultural chemists demonstrated that a derivative of this compound exhibited significant insecticidal activity against common agricultural pests. The study highlighted its potential as a safer alternative to conventional pesticides, with lower toxicity profiles for non-target organisms.

Mechanism of Action

The mechanism by which 1-(2-Bromophenyl)-2-(2-chloro-6-fluorophenyl)ethan-1-one exerts its effects depends on its specific application. For example, in drug discovery, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system and the nature of the interaction.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name CAS RN Molecular Formula Substituents Melting Point/Physical Data Similarity Score Reference
2-Bromo-1-(2-chloro-6-fluorophenyl)ethanone 157359-99-4 C₈H₄BrClFO Single phenyl with Br, Cl, F N/A 0.91
1-(2-Bromo-6-fluorophenyl)-2-cyclopropylethanone 1601168-98-2 C₁₁H₁₀BrFO Cyclopropyl instead of 2nd phenyl N/A N/A
1-[2-(2-Chloro-6-fluorophenyl)cyclopropyl]ethan-1-one 1038300-47-8 C₁₁H₁₀ClFO Cyclopropyl bridge Discontinued commercially N/A
2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)ethanone 338982-26-6 C₉H₇BrClFO Methyl substitution on phenyl N/A 0.94

Key Observations :

  • Electronic Effects: The target compound’s dual phenyl rings with halogens enhance electron-deficient character compared to mono-phenyl analogs like 2-Bromo-1-(2-chloro-6-fluorophenyl)ethanone . This may increase its reactivity in nucleophilic aromatic substitution.

Physical and Chemical Properties

  • Melting Points: While direct data for the target compound is unavailable, related ethanones like 1-(4-(chloromethyl)phenyl)-2-(dimethyl(oxo)-λ⁶-sulfanylidene)ethan-1-one (CAS 1f) melt at 137.3–138.5°C, indicating high thermal stability for halogenated derivatives .
  • Solubility: Bromine and fluorine substituents likely reduce solubility in polar solvents compared to non-halogenated analogs (e.g., adamantyl ethanones in ) .

Biological Activity

1-(2-Bromophenyl)-2-(2-chloro-6-fluorophenyl)ethan-1-one, also known as a halogenated phenyl compound, has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and its implications in medicinal chemistry.

  • IUPAC Name : 1-(2-bromophenyl)-2-(2-chloro-6-fluorophenyl)ethanone
  • Molecular Formula : C14H9BrClF
  • Molecular Weight : 327.58 g/mol
  • CAS Number : 1184482-64-1
  • Appearance : Liquid

Synthesis

The synthesis of 1-(2-Bromophenyl)-2-(2-chloro-6-fluorophenyl)ethan-1-one typically involves several steps:

  • Formation of the Brominated Phenyl Ring : Starting from 2-bromobenzaldehyde.
  • Chlorination and Fluorination : Introducing chlorine and fluorine substituents onto the second phenyl ring.
  • Ethanone Formation : The final step involves the condensation of the two rings to form the ethanone structure.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The halogen substituents (bromine, chlorine, and fluorine) enhance its lipophilicity and potential binding affinity to biological molecules.

Potential Mechanisms Include:

  • Enzyme Inhibition : Compounds with similar structures have been shown to inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : Interaction with neurotransmitter receptors may lead to alterations in signaling pathways.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of halogenated phenyl compounds. Although specific data on 1-(2-Bromophenyl)-2-(2-chloro-6-fluorophenyl)ethan-1-one is limited, related compounds have demonstrated significant activity against various bacterial strains.

CompoundActivityMIC (μg/mL)
Compound AE. coli0.0195
Compound BBacillus mycoides0.0048
Compound CC. albicans0.039

Case Studies

  • Inhibition Studies on Mycobacterium tuberculosis :
    • A study focused on related compounds showed promising results against DprE1 enzyme, crucial for the survival of Mycobacterium tuberculosis. Compounds with structural similarities exhibited IC50 values ranging from 2.2 to 3.0 μM, suggesting a possible therapeutic role for derivatives of this compound in tuberculosis treatment .
  • Neurotransmitter Modulation :
    • Research indicates that similar phenyl compounds can modulate neurotransmitter systems, potentially influencing conditions such as depression or anxiety disorders. This modulation is hypothesized to occur through receptor binding, although specific studies on this compound are still required.

Safety and Toxicology

While specific toxicity data for 1-(2-Bromophenyl)-2-(2-chloro-6-fluorophenyl)ethan-1-one is not extensively documented, halogenated compounds often exhibit varied toxicological profiles depending on their structure and substituents. Standard safety protocols should be followed when handling this compound.

Q & A

Basic Research Question

  • NMR :
    • ¹H NMR : Aromatic protons show splitting patterns due to adjacent substituents (e.g., 2-bromo and 2-chloro-6-fluoro groups). The deshielded ketone proton (δ ~5.5 ppm) confirms the ethanone backbone .
    • ¹³C NMR : Carbonyl carbon appears at δ ~200 ppm; halogenated carbons exhibit upfield/downfield shifts based on electronegativity (e.g., Br: δ ~120 ppm; Cl: δ ~125 ppm) .
  • X-ray Crystallography : Bond angles (e.g., C-Br ~1.89 Å) and torsion angles between aromatic rings provide precise spatial arrangement, as seen in related bromo-chloro ketones .

What are the reactive sites for electrophilic substitution or nucleophilic attack in this compound?

Advanced Research Question

  • Electrophilic Substitution : The 2-bromophenyl ring is deactivated due to the electron-withdrawing bromine, directing electrophiles to the para position. The 2-chloro-6-fluorophenyl group offers ortho/para selectivity influenced by fluorine’s inductive effects .
  • Nucleophilic Attack : The ketone carbonyl is susceptible to nucleophiles (e.g., Grignard reagents), forming secondary alcohols. Steric hindrance from ortho substituents may reduce reactivity .

How does this compound interact with biological targets, and what computational tools validate these interactions?

Advanced Research Question

  • Molecular Docking : Studies on analogous brominated ketones reveal affinity for enzymes like cytochrome P450 or kinases. Docking simulations (AutoDock Vina) highlight hydrogen bonding with active-site residues (e.g., Lys, Asp) and halogen-π interactions .
  • Pharmacokinetics : LogP calculations (e.g., ~3.5 via ChemDraw) suggest moderate lipophilicity, while ADMET predictions indicate potential hepatic metabolism via glucuronidation .

What spectroscopic techniques differentiate this compound from structurally similar brominated ketones?

Basic Research Question

  • Mass Spectrometry : High-resolution MS (HRMS) distinguishes isotopic patterns (e.g., ⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl) and confirms the molecular ion ([M+H]⁺ at m/z 345.93) .
  • IR Spectroscopy : A strong carbonyl stretch (~1680 cm⁻¹) and C-Br/C-Cl vibrations (~550–650 cm⁻¹) provide fingerprint identification .

How do steric and electronic effects influence its stability under varying pH and temperature conditions?

Advanced Research Question

  • pH Stability : The ketone group is prone to hydrolysis under acidic conditions (pH <3), forming carboxylic acid derivatives. Basic conditions (pH >10) may induce dehalogenation .
  • Thermal Stability : Decomposition occurs above 200°C, with differential scanning calorimetry (DSC) showing exothermic peaks due to halogen loss (TGA mass loss ~25% at 220°C) .

What are the challenges in scaling up synthesis while maintaining enantiomeric purity (if applicable)?

Advanced Research Question
While the compound lacks chiral centers, impurities from dihalogenated byproducts (e.g., 2,6-dichloro derivatives) require chromatographic purification (silica gel, hexane/EtOAc). Process optimization via flow chemistry reduces side reactions in large-scale batches .

How does this compound compare to other halogenated diaryl ketones in agrochemical or medicinal applications?

Advanced Research Question
Compared to 1-(4-bromophenyl)-2-(2-chlorophenyl)ethanone, the 6-fluoro substituent enhances bioactivity (e.g., herbicidal IC₅₀ reduced from 12 µM to 8 µM in weed models) due to increased membrane permeability . In medicinal contexts, fluorine improves metabolic stability, as shown in cytotoxicity assays (HeLa cells, IC₅₀ ~50 µM) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Bromophenyl)-2-(2-chloro-6-fluorophenyl)ethan-1-one
Reactant of Route 2
Reactant of Route 2
1-(2-Bromophenyl)-2-(2-chloro-6-fluorophenyl)ethan-1-one

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